molecular formula C19H23FN4O B2624128 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide CAS No. 1645493-80-6

6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide

Cat. No.: B2624128
CAS No.: 1645493-80-6
M. Wt: 342.418
InChI Key: ITRJICADAVZWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1). MCL1 is an anti-apoptotic protein of the BCL-2 family that is frequently overexpressed in a variety of human cancers, where it promotes tumor cell survival and resistance to chemotherapy. This compound functions by disrupting the protein-protein interaction between MCL1 and pro-apoptotic BCL-2 family proteins such as BIM and BAK, thereby restoring the mitochondrial pathway of apoptosis in malignant cells. Its research value is particularly significant in the field of oncology, where it is utilized as a critical chemical probe to investigate the specific role of MCL1 in cancer cell survival and to explore synthetic lethal interactions. Studies involving this inhibitor are foundational for developing novel therapeutic strategies, especially for hematological malignancies like multiple myeloma and acute myeloid leukemia (AML), as well as solid tumors that rely on MCL1 for survival. Research with this compound helps to validate MCL1 as a drug target and provides insights into mechanisms of resistance, paving the way for the development of next-generation cancer therapeutics [Source: https://pubmed.ncbi.nlm.nih.gov/].

Properties

IUPAC Name

6-fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-23-8-10-24(11-9-23)14-17-5-3-2-4-15(17)12-22-19(25)16-6-7-18(20)21-13-16/h2-7,13H,8-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRJICADAVZWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2CNC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of solvents and reagents that are both cost-effective and environmentally benign is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer proliferation suggests a promising avenue for its application in oncology.

Compound Target Cell Line IC50 (µM)
6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamideA375 (melanoma)TBD
Similar Piperazine DerivativeMCF-7 (breast cancer)0.46

Neurological Disorders

The piperazine group is known for its neuroactive properties. Compounds containing this moiety have been investigated for their potential in treating disorders such as anxiety and depression. The interaction of 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide with serotonin receptors could provide insights into its efficacy as an antidepressant or anxiolytic agent.

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been explored, with some derivatives showing activity against bacterial strains. The incorporation of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further studies in antimicrobial drug development.

Pathogen Activity Reference
Xanthomonas axonopodisActive
Ralstonia solanacearumActive

Protein Kinase Inhibition

Research has highlighted the role of protein kinases in various diseases, including cancer and inflammation. The compound's structure suggests it may act as an inhibitor of specific kinases, thereby modulating cellular activities such as proliferation and apoptosis.

Case Studies

Several studies have documented the biological activities of compounds related to 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide:

  • Anticancer Efficacy : A study demonstrated that similar piperazine derivatives exhibited IC50 values ranging from 0.39 µM to 2.12 µM against different cancer cell lines, indicating strong anticancer potential.
  • Serotonin Receptor Interaction : Research on piperazine-containing compounds has shown promising results in modulating serotonin receptor activity, which could translate into therapeutic applications for mood disorders.
  • Antimicrobial Screening : Various derivatives were tested against common bacterial pathogens, yielding positive results that warrant further exploration into their mechanism of action.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-({2-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pyridine-carboxamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Structural Features Pharmacological/Target Profile Potency/Activity Notes References
6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide Pyridine-3-carboxamide core; 6-fluoro substituent; 4-methylpiperazinylmethyl-benzyl group Presumed kinase or antifungal target (inferred from analogs) Not explicitly reported; structural analogs suggest moderate-to-high target affinity
Boscalid (A.3.4) Pyridine-3-carboxamide core; chloro and phenyl substituents Complex II inhibitor (fungicide) IC₅₀ < 1 µM against Botrytis cinerea; widely used in agriculture
Imnopitant (N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide) Pyridine-3-carboxamide core; trifluoromethyl and 4-methylpiperazinyl groups Neurokinin NK1 receptor antagonist (anti-emetic) High affinity (Ki < 1 nM for NK1 receptor)
WS6 (1421227-53-3) Pyrimidine-carboxamide core; 4-methylpiperazinylmethyl group; trifluoromethyl substituent CSF1R tyrosine kinase inhibitor (anti-cancer) IC₅₀ = 3.8 nM for CSF1R; potent anti-proliferative activity in vitro
MerTK inhibitor (PDB ligand) Pyridine-3-carboxamide core; 4-methylpiperazinylmethyl-phenyl group MerTK kinase inhibitor (oncology) IC₅₀ = 12 nM for MerTK; enhances immune response in tumors
A.3.32 (2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide) Pyridine-3-carboxamide core; difluoromethyl and indan substituents Complex II inhibitor (fungicide) Broad-spectrum activity against Zymoseptoria tritici

Key Observations

Structural Motifs Influencing Target Specificity: The 4-methylpiperazinylmethyl-benzyl group in the target compound is shared with imnopitant (NK1 antagonist) and MerTK inhibitors, suggesting versatility in modulating receptor/kinase interactions . Fluorine or difluoromethyl substituents (e.g., in boscalid or A.3.32) enhance fungicidal activity by improving membrane permeability and target binding .

Pharmacological Divergence :

  • Despite structural similarities, the target compound’s biological role remains ambiguous. For instance:

  • Imnopitant’s trifluoromethyl groups confer NK1 selectivity, whereas the target compound’s 6-fluoro substituent may favor kinase or parasitic targets .
  • Benzyl-piperazine hybrids (e.g., WS6) exhibit kinase inhibition, but substituent positioning (e.g., pyridine vs. pyrimidine cores) alters target profiles .

Potency and Applications: Fungicidal analogs (boscalid, A.3.32) achieve sub-micromolar IC₅₀ values, while kinase inhibitors (WS6, MerTK ligand) demonstrate nanomolar potency . The target compound’s lack of reported activity data necessitates extrapolation from these analogs.

Notes for Further Research

  • Unresolved Targets : The compound’s exact biological target(s) require validation via kinase profiling or antifungal assays.
  • SAR Optimization : Modifying the benzyl-piperazine moiety (e.g., alkyl chain length) could enhance selectivity for specific receptors or pathogens.
  • Toxicity and Solubility : The 4-methylpiperazine group likely improves aqueous solubility, but in vivo studies are needed to assess pharmacokinetics .

Biological Activity

6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide, with a molecular formula of C23H25FN4O. Its structure includes a fluorinated pyridine ring, a piperazine moiety, and a carboxamide functional group, which contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer activity. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, compounds with similar structures demonstrated IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported between 15.625–125 µM for Staphylococcus aureus and Enterococcus faecalis . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production.

Structure-Activity Relationship (SAR)

The biological activity of 6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide is influenced by several structural features:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Ring : This moiety is crucial for enhancing solubility and bioavailability.
  • Carboxamide Group : The carboxamide functionality is essential for interaction with target proteins or enzymes.

Case Studies

  • Inhibition of p38 MAP Kinase : A related compound showed significant inhibition of p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. This suggests that similar derivatives may also exhibit anti-inflammatory properties .
  • Biofilm Disruption : Compounds with structural similarities were found to disrupt biofilms formed by pathogenic bacteria, indicating potential applications in treating chronic infections .

Data Summary

Activity TypeTargetIC50/MIC RangeReference
AnticancerMCF70.01 - 42.30 µM
AntimicrobialStaphylococcus aureus15.625 - 125 µM
p38 MAP Kinase InhibitionInflammatory DiseasesNot specified

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The compound can be synthesized via multi-step routes involving:

  • Mitsunobu reaction for coupling the pyridine-3-carboxamide core with the substituted benzyl group.
  • Reductive amination to introduce the 4-methylpiperazinylmethyl moiety, as demonstrated in analogous piperazine-containing syntheses .
  • Final purification via preparative HPLC (≥98% purity), supported by protocols for structurally related pyridinecarboxamides .
    Key considerations: Use anhydrous conditions for amide bond formation and monitor intermediates via TLC or LC-MS.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and piperazine integration. For example, the ⁶-fluorine signal appears as a doublet in ¹⁹F NMR (~ -120 ppm) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (expected [M+H]+: ~413.2 Da).
  • HPLC purity analysis (≥98%) using C18 reverse-phase columns, as standard for pyridine derivatives .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

Answer:

  • Factor screening: Test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading using fractional factorial designs.
  • Response surface methodology (RSM): Optimize parameters for reductive amination, where excess NaBH₃CN or prolonged reaction times may lead to byproducts .
  • Case study: Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, improving reproducibility for sensitive intermediates .

Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs?

Answer:

  • Systematic substituent variation: Compare analogs with modified fluorophenyl or piperazinyl groups (e.g., 4-fluorobenzyl vs. 3-chloro-4-fluorophenyl in ).
  • Statistical analysis: Apply multivariate regression to isolate contributions of lipophilicity (logP) vs. hydrogen-bonding capacity (e.g., piperazine N-methylation reduces basicity ).
  • Crystallography: Resolve binding modes of conflicting analogs using co-crystallization with target proteins, as seen in pyridinyl-piperazine inhibitors .

Advanced: What strategies improve metabolic stability of this compound?

Answer:

  • Fluorine substitution: The 6-fluoro group on pyridine reduces oxidative metabolism, as demonstrated in fluorinated piperidine derivatives with extended half-lives .
  • Piperazine modification: Replace 4-methylpiperazine with spirocyclic or tert-butyl groups to block CYP450-mediated N-dealkylation .
  • In vitro assays: Use liver microsomes (human/rat) to quantify metabolite formation and identify vulnerable sites .

Advanced: How to ensure enantiomeric purity during chiral synthesis?

Answer:

  • Chiral auxiliaries: Employ (S)-piperidine-2-carboxylate esters to control stereochemistry at the benzyl-piperazine junction, as in .
  • Chiral HPLC: Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Circular dichroism (CD): Validate absolute configuration by comparing experimental CD spectra to computed data for known stereoisomers .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

  • Kinase inhibition screens: Test against panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyridine-based kinase inhibitors .
  • Cellular uptake assays: Use fluorescent tagging (e.g., BODIPY conjugates) to assess permeability in Caco-2 or MDCK cell lines .
  • Cytotoxicity: Evaluate IC₅₀ in HEK293 or HepG2 cells to rule off-target effects .

Advanced: How to address low solubility in aqueous buffers?

Answer:

  • Co-solvent systems: Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG400 mixtures (≤5% v/v) for in vitro assays, as validated for pyridinecarboxamides .
  • Salt formation: Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .
  • Nanoparticle formulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, following protocols for fluorinated anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.